molecular formula C12H13BrO4 B182438 Diethyl 3-bromophthalate CAS No. 127413-58-5

Diethyl 3-bromophthalate

Cat. No. B182438
M. Wt: 301.13 g/mol
InChI Key: MNNWYBSNAIKTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. It is a brominated derivative of phthalic acid, which is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The exact mechanism of action of Diethyl 3-bromophthalate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.

Biochemical And Physiological Effects

Diethyl 3-bromophthalate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects at therapeutic doses. However, more studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

Diethyl 3-bromophthalate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. It also exhibits low toxicity and does not cause significant adverse effects at therapeutic doses. However, it has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Diethyl 3-bromophthalate. One potential area of research is its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is its potential as a building block in the synthesis of new organic compounds with potential applications in materials science or agrochemicals. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, Diethyl 3-bromophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis method is straightforward, and it has been extensively studied for its potential pharmacological activities. Although more studies are needed to fully understand its mechanism of action and biochemical and physiological effects, it has several advantages for lab experiments and holds promise for future research.

Synthesis Methods

The synthesis of Diethyl 3-bromophthalate can be achieved through the bromination of phthalic anhydride using a brominating agent such as bromine or N-bromosuccinimide. The reaction can be carried out in the presence of a catalyst such as iron or copper. The resulting product can be purified by recrystallization or column chromatography. The yield of the reaction is generally high, and the purity of the product can be easily achieved.

Scientific Research Applications

Diethyl 3-bromophthalate has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential as a fungicide and herbicide. In addition, it has been used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers.

properties

CAS RN

127413-58-5

Product Name

Diethyl 3-bromophthalate

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

diethyl 3-bromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MNNWYBSNAIKTLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C(=O)OCC

Other CAS RN

127413-58-5

synonyms

1,2-Benzenedicarboxylic acid, 3-broMo-, 1,2-diethyl ester

Origin of Product

United States

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